4-Methyl-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide
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Overview
Description
4-Methyl-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 4-Methyl-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of boron reagents and palladium catalysts .
Chemical Reactions Analysis
4-Methyl-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, furan derivatives, including 4-Methyl-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide, are explored for their antibacterial, antifungal, and antiviral properties . They are also investigated for their potential use in treating various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-Methyl-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
4-Methyl-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide can be compared with other furan derivatives, such as 2-furoic acid and 5-phenyl-furan-2-carboxylic acid . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C26H23NO4S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C26H23NO4S/c1-18-11-13-19(14-12-18)26(28)27(32(29,30)21-7-3-2-4-8-21)20-15-16-25-23(17-20)22-9-5-6-10-24(22)31-25/h2-4,7-8,11-17H,5-6,9-10H2,1H3 |
InChI Key |
VEEJLNCSJTYYEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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